C12-Sphingosine

Sphingolipid biosynthesis Serine palmitoyltransferase inhibition Neuronal lipid metabolism

Researchers requiring consistent SPT inhibition often face solubility limitations with C18-sphingosine. C12-Sphingosine (CAS 128427-86-1) resolves this with a shorter C12 chain, enabling 10 mg/mL solubility in DMF and 2 mg/mL in DMSO for artifact-free assay preparation. • Achieves 80% maximal SPT downregulation at 50 µM in primary neuronal cultures, with half-maximal reduction at 25 µM after 4-8 hours. • Serves as a defined D-erythro substrate for SphK1/SphK2, enabling controlled C12-S1P production for reproducible phosphorylation kinetics. • Attenuated PKC inhibition vs. C18-sphingosine allows dissection of PKC-dependent vs. PKC-independent signaling events. Supplied as a crystalline solid with ≥98% purity; stored at -20°C and shipped under ambient conditions for reliable global delivery.

Molecular Formula C12H25NO2
Molecular Weight 215.33 g/mol
Cat. No. B032042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC12-Sphingosine
Synonyms[R-[R*,S*-(E)]]-2-Amino-4-dodecene-1,3-diol;  (2S,3R,4E)-2-Amino-4-dodecene-1,3-diol
Molecular FormulaC12H25NO2
Molecular Weight215.33 g/mol
Structural Identifiers
SMILESCCCCCCCC=CC(C(CO)N)O
InChIInChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-12(15)11(13)10-14/h8-9,11-12,14-15H,2-7,10,13H2,1H3/b9-8+/t11-,12+/m0/s1
InChIKeyNCNKWPUJUUMFNR-VDTGWRSZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C12-Sphingosine: Overview & Class Positioning


C12-Sphingosine (CAS 128427-86-1, C12H25NO2, MW 215.33) is a synthetic short-chain homologue of the endogenous sphingoid base sphingosine, differing from the predominant mammalian C18-sphingosine by a truncated 12-carbon aliphatic chain. It is a D-erythro stereoisomer that retains the fundamental 2-amino-1,3-diol headgroup required for biological activity, enabling its use as a tool compound in sphingolipid metabolism and cell signaling research. As a shorter-chain analog, it exhibits altered biophysical properties—including enhanced solubility in organic solvents—compared to its longer-chain counterparts, while maintaining interactions with key sphingolipid pathway enzymes such as serine palmitoyltransferase (SPT) and protein kinase C (PKC) [1] .

SPT pathway modulation studies in neuronal models
PKC interaction and sphingolipid signaling research
Sphingosine kinase substrate with defined D-erythro stereochemistry
Enhanced organic solvent solubility for in vitro assay preparation

C12-Sphingosine: Differentiation from Other Sphingoid Bases


In-class sphingoid bases are not functionally interchangeable for research applications due to chain-length-dependent differences in enzyme inhibition potency, cellular uptake, and metabolic processing. The alkyl chain length directly influences the potency of serine palmitoyltransferase (SPT) downregulation and protein kinase C (PKC) inhibition, as demonstrated by systematic studies comparing C11–C20 homologues [1]. The shorter C12 chain confers distinct solubility characteristics that facilitate in vitro assay preparation compared to the more hydrophobic C18-sphingosine . Furthermore, C12-sphingosine serves as a substrate for sphingosine kinases to generate C12-sphingosine-1-phosphate (C12-S1P), a signaling metabolite with potentially different receptor activation profiles than the endogenous C18-S1P, underscoring the need for precise compound specification in experimental design [2].

PKC potency Chain-length-dependent PKC inhibition: C12-sphingosine shows lower potency than C18-sphingosine; pathway-response interpretation may shift.
Cell uptake Cellular uptake and membrane partitioning differ between chain lengths, potentially affecting intracellular concentration and assay readout.
S1P signaling C12-S1P receptor activation profile may not mirror endogenous C18-S1P; independent validation of downstream signals is required.

C12-Sphingosine: Evidence vs. Closest Analogs


SPT Downregulation in Primary Neurons

In primary cultured cerebellar neurons, D-erythro-C12-sphingosine and D-erythro-C18-sphingosine both downregulate serine palmitoyltransferase (SPT) activity, the rate-limiting enzyme of de novo sphingolipid synthesis. Half-maximal reduction of SPT activity occurred after 4-hour treatment with 25 µM of either sphingoid base, with no significant chain-length-dependent difference in the maximal effect (approximately 80% reduction at 50 µM after 4–8 hours). This demonstrates that the C12 homologue retains full SPT-modulatory bioactivity equivalent to the endogenous C18-sphingosine [1].

SPT downregulation in primary neurons
Head-to-head
Equivalent SPT modulatory activity to C18-sphingosine: half-maximal reduction at 25 µM, 80% maximal reduction at 50 µM (4–8 h) in primary murine cerebellar neurons.
Supports substitution in SPT activity assays; retains full modulatory bioactivity.
Direct head-to-head comparison under identical conditions.
Sphingolipid biosynthesis Serine palmitoyltransferase inhibition Neuronal lipid metabolism

PKC Inhibition Potency

A systematic study of sphingoid base chain-length analogues (C11–C20) revealed that PKC inhibition in vitro and associated cellular effects are maximal with 18-carbon homologues. Shorter-chain homologues, including C12-sphingosine, exhibited lower potency, attributable in part to decreased cellular uptake. The C18-sphingosine (natural sphingosine) produced the greatest inhibition across multiple assays: in vitro PKC activity, neutrophil respiratory burst, HL-60 cell differentiation, and CHO cell growth. While quantitative IC50 values for individual chain lengths were not reported in the abstracted data, the rank-order potency establishes that C12-sphingosine is a less potent PKC inhibitor than C18-sphingosine [1].

PKC inhibition potency
Class-level
C12-sphingosine exhibits lower PKC inhibition than C18-sphingosine (maximal chain length); rank-order potency C18 > C12 among C11–C20 homologues.
Attenuated PKC effects support pathway-dissection studies.
Exact IC50 not reported; decreased cellular uptake contributes to lower potency.
Protein kinase C inhibition Signal transduction Sphingolipid pharmacology

Solubility in Organic Solvents

C12-Sphingosine demonstrates enhanced solubility in organic solvents compared to the longer-chain C18-sphingosine. Reported solubility values for C12-sphingosine include: DMF (10 mg/mL), DMSO (2 mg/mL), and miscibility with ethanol . While comparable comprehensive solubility data for C18-sphingosine under identical conditions are not consolidated in a single primary reference, the increased hydrophobicity of the C18 chain is well-established in sphingolipid biophysics, and vendor technical datasheets consistently note the improved experimental buffer compatibility of C12-sphingosine as a key differentiation .

Organic solvent solubility
Data to verify
DMF: 10 mg/mL · DMSO: 2 mg/mL · Ethanol: miscible. Higher solubility than C18-sphingosine due to shorter C12 chain.
May facilitate stock solution preparation and reduce precipitation in assays.
Supplier-reported values; confirm under specific experimental conditions.
Compound handling Assay development Solvent selection

Sphingosine Kinase Substrate Utilization

C12-Sphingosine serves as a substrate for sphingosine kinases (SphK1 and SphK2), undergoing phosphorylation to generate C12-sphingosine-1-phosphate (C12-S1P). This metabolic conversion mirrors that of endogenous C18-sphingosine to S1P, positioning C12-sphingosine as a tracer or tool compound for studying sphingosine kinase activity and S1P-mediated signaling pathways [1]. The D-erythro stereochemistry of C12-sphingosine aligns with the known substrate specificity of human sphingosine kinase, which requires the D-erythro configuration for efficient phosphorylation . Quantitative kinetic parameters (Km, Vmax) for C12-sphingosine specifically were not identified in the available primary literature.

Sphingosine kinase substrate
Source review
Phosphorylated by SphK1/SphK2 to generate C12-S1P; D-erythro stereochemistry aligns with known kinase specificity.
Enables defined substrate use in SphK activity assays and S1P signaling studies.
Quantitative kinetic data (Km, Vmax) not available in primary literature.
Sphingosine-1-phosphate signaling Sphingosine kinase assay Lipid phosphorylation

C12-Sphingosine: Key Research & Industrial Applications


SPT Downregulation in Neuronal Models

C12-Sphingosine is optimally applied in primary neuronal culture systems to downregulate serine palmitoyltransferase (SPT) activity, achieving half-maximal reduction at 25 µM and maximal 80% inhibition at 50 µM after 4–8 hours of treatment [1]. Its bioequivalence to C18-sphingosine in this assay context, combined with improved handling solubility, makes it a practical choice for investigating de novo sphingolipid biosynthesis in neurobiology and neuropharmacology research .

Sphingosine Kinase Substrate for S1P Generation

C12-Sphingosine functions as a defined substrate for sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2) assays, enabling the controlled production of C12-sphingosine-1-phosphate (C12-S1P) for downstream signaling studies [1]. This application is particularly valuable in laboratories investigating the sphingosine-1-phosphate signaling axis where a synthetic, well-characterized substrate with defined stereochemistry (D-erythro) is required for reproducible phosphorylation kinetics .

Sphingolipid Pathway Dissection

Given the established chain-length-dependent differences in PKC inhibition potency—with C18-sphingosine showing maximal activity and C12-sphingosine exhibiting attenuated PKC effects [1]—C12-sphingosine is employed as a comparator tool to dissect PKC-dependent versus PKC-independent sphingolipid signaling events. This differential pharmacology supports mechanistic studies aimed at isolating SPT-mediated effects from broader PKC signaling contributions in cellular models [1].

Enhanced Solubility for In Vitro Assays

For assay development and screening applications where compound precipitation poses technical challenges, C12-sphingosine offers practical advantages due to its verified solubility of 10 mg/mL in DMF and 2 mg/mL in DMSO . This improved solubility profile, a direct consequence of its shorter C12 alkyl chain compared to C18-sphingosine, facilitates preparation of higher-concentration stock solutions and reduces vehicle-related artifacts in cell-based assays [2].

Application
Selection Property
Validation Focus
Neuronal SPT activity modulation
SPT modulatory bioactivity equivalent to C18-sphingosine
SPT downregulation endpoint in neuronal culture models
SphK substrate for C12-S1P production
Defined D-erythro substrate for sphingosine kinases
SphK phosphorylation kinetics and C12-S1P receptor activation
PKC-dependent vs PKC-independent signaling
Chain-length-dependent PKC inhibition profile
Differential pathway-response endpoints (SPT vs PKC)
High-concentration in vitro assay preparation
Enhanced organic solvent solubility (short-chain advantage)
Stock solution stability and vehicle artifact control

Technical Documentation Hub

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21 linked technical documents
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